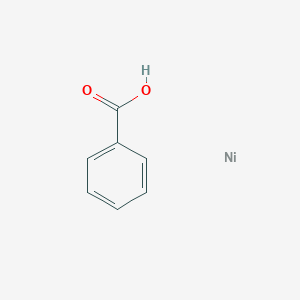

Nickel benzoate

Description

Historical Context and Evolution of Nickel(II) Carboxylate Research

The study of nickel compounds has a rich history, with early observations of its catalytic prowess dating back to the early 20th century. Paul Sabatier, a Nobel Laureate, described nickel's catalytic nature as a "spirited horse," recognizing its exceptional activity. acs.org The development of organonickel chemistry has since led to a plethora of catalytic systems and practical applications. acs.orgijraset.com The exploration of nickel carboxylates, a subfield of this broader area, has evolved significantly over the decades. Initial studies focused on the synthesis and basic characterization of these compounds. researchgate.net

Over time, research has progressed to unraveling the intricate structures and magnetic properties of polynuclear nickel(II) carboxylate clusters. tandfonline.com This has been driven by the quest for new molecular magnets and materials with interesting electronic properties. The use of ancillary ligands in conjunction with carboxylates has further expanded the structural diversity and reactivity of these complexes. tandfonline.com Today, the focus is on designing tailored nickel carboxylate systems for specific applications, ranging from homogeneous catalysis to the synthesis of advanced nanomaterials. researchgate.netroyalsocietypublishing.org

Significance of Dibenzoate Ligands in Coordination Chemistry of Nickel(II)

The benzoate (B1203000) anion (C₆H₅COO⁻), derived from benzoic acid, plays a pivotal role as a ligand in the coordination chemistry of nickel(II). Its significance stems from its versatile coordination modes, which include monodentate, bidentate chelating, and bridging fashions. mdpi.comznaturforsch.com This flexibility allows for the construction of a wide array of nickel(II) architectures, from simple mononuclear complexes to intricate polynuclear clusters with fascinating structural motifs. mdpi.comznaturforsch.comresearchgate.net

The electronic properties of the benzoate ligand can be readily tuned by introducing substituents on the phenyl ring. This ability to modify the ligand's electron-donating or -withdrawing nature provides a powerful tool for systematically altering the electronic environment around the nickel(II) center. osti.gov This, in turn, influences the catalytic activity and magnetic properties of the resulting complexes. osti.gov For instance, the benzoate ligand has been instrumental in the synthesis of dinuclear and tetranuclear nickel(II) complexes exhibiting interesting magnetic phenomena, such as ferromagnetic and antiferromagnetic coupling between the metal centers. mdpi.com The study of such magneto-structural correlations is a key area of research in molecular magnetism.

Scope and Research Imperatives in Contemporary Nickel(II) Dibenzoate Investigations

Current research on nickel(II) dibenzoate and its derivatives is multifaceted, with several key imperatives driving the field forward. A major focus is the development of novel catalytic applications. Nickel dibenzoate complexes are being explored as catalysts for a variety of organic transformations, including oxidation reactions. royalsocietypublishing.orgacs.org The intrinsic acidity of benzoic acid included in some nickel complexes can also contribute to their catalytic activity in reactions like esterification. tandfonline.com

Another significant area of investigation is the use of nickel dibenzoate as a precursor for the synthesis of advanced materials. For example, it can be used to prepare nickel oxide (NiO) nanoparticles, which have applications in various fields, including catalysis and electronics. mdpi.com The thermal decomposition of nickel dibenzoate provides a route to these functional materials.

Furthermore, there is a continued interest in the fundamental coordination chemistry of nickel dibenzoate, with researchers synthesizing and characterizing new complexes with novel structures and properties. The exploration of polynuclear nickel benzoate clusters remains a vibrant area, driven by the potential for discovering new single-molecule magnets and materials with unique electronic and optical properties. doi.org The use of sophisticated characterization techniques, such as single-crystal X-ray diffraction and various spectroscopic methods, is crucial for understanding the structure-property relationships in these complex systems. mdpi.comnih.gov

Detailed Research Findings

Structural and Spectroscopic Data of Nickel(II) Dibenzoate Complexes

The precise arrangement of atoms and their electronic environments in nickel(II) dibenzoate complexes are key to understanding their properties. X-ray crystallography and various spectroscopic techniques provide invaluable data in this regard.

Crystallographic Data for Selected Nickel(II) Dibenzoate Complexes

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| Bis(di-2-pyridylmethanediol-κ³N,O,N′)nickel(II) dibenzoate | Ni(C₁₁H₁₀N₂O₂)₂₂ | Monoclinic | C2/c | a = 24.065(8) Å, b = 8.681(3) Å, c = 17.718(6) Å, β = 123.526(5)° | nih.govewha.ac.kr |

| [Ni₂(ba)₃Cl(tmen)₂(H₂O)] | C₃₄H₄₇ClN₄Ni₂O₇ | Monoclinic | P121/n | a = 16.333(2) Å, b = 12.1117(12) Å, c = 18.784(2) Å, β = 105.744(4)° | mdpi.com |

| [Ni₄{(py)₂C(OH)O}₄(O₂CPh)₄] | C₇₂H₅₂N₈Ni₄O₁₆ | Tetragonal | I-42d | Not explicitly provided in abstract | mdpi.com |

Selected Bond Lengths and Angles for Nickel(II) Dibenzoate Complexes

| Complex | Bond | Length (Å) / Angle (°) | Reference |

|---|---|---|---|

| [Ni₄{(py)₂C(OH)O}₄(O₂CPh)₄] | Ni–O(benzoate) | 2.003(5) | mdpi.com |

| Ni–O1 | 2.005–2.166(4) | ||

| [Ni₂(O₂CPh))₄(L)₂]·2MeCN (L = 1-methyl-4,5-diphenylimidazole) | Ni–O(benzoate) | 2.008(2)–2.039(2) | znaturforsch.com |

| Ni–N3A | 2.017(2) |

Properties

IUPAC Name |

benzoic acid;nickel | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.Ni/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURYWPVXFLWPDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.[Ni] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NiO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970621 | |

| Record name | Benzoic acid--nickel (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-71-9 | |

| Record name | Benzoic acid, nickel(2+) salt (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nickel benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid--nickel (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Nickel Ii Benzoate Complexes

Controlled Synthesis Approaches for Nickel(II) Dibenzoate Derivatives

The controlled synthesis of nickel(II) dibenzoate derivatives is achieved through a variety of techniques that allow for precise manipulation of reaction conditions to target specific structural outcomes. These methods are crucial for tuning the dimensionality, nuclearity, and ultimately the physical and chemical properties of the resulting complexes.

Solvothermal synthesis is a powerful method for preparing crystalline materials, including nickel(II) benzoate (B1203000) complexes, by conducting reactions in a closed vessel under elevated temperature and pressure. This technique facilitates the dissolution and reaction of precursors that are sparingly soluble under ambient conditions, often leading to the formation of unique and stable metal-organic frameworks (MOFs). rsc.orgmdpi.com

The choice of solvent is a critical parameter in solvothermal synthesis, significantly influencing the resulting morphology and properties of the nickel complexes. For instance, in the synthesis of a nickel(II)-terephthalate complex, a greener solvent like water can be used to replace dimethylformamide (DMF). unram.ac.id The use of water as a solvent has been shown to increase the crystallinity and thermal stability of the resulting complex compared to when DMF or a water-DMF mixture is used. unram.ac.id Research has demonstrated that reacting nickel salts with ligands like terpyridine and pyridine (B92270) dicarboxylate via solvothermal methods can yield novel MOFs. rsc.org The conditions for solvothermal synthesis can be varied to control particle size and shape, as seen in the preparation of NiO micro- and nanoparticles from nickel precursors. mdpi.com

Table 1: Influence of Solvent on Nickel(II)-Terephthalate Complex Synthesis unram.ac.id

| Solvent Composition (H₂O:DMF) | Product Morphology | Crystallinity | Thermal Stability |

|---|---|---|---|

| 1:0 | Green block microcrystalline solid | High | High |

| 1:1 | Green aggregates | Lower | Lower |

| 0:1 | Green aggregates | Lower | Lower |

Microwave-assisted synthesis has emerged as an efficient and eco-friendly alternative to conventional heating methods for the preparation of nickel(II) benzoate complexes. This technique utilizes microwave energy to rapidly and uniformly heat the reaction mixture, leading to significantly reduced reaction times and often higher yields. journaljpri.combhu.ac.in

The synthesis of mixed-ligand nickel(II) complexes involving benzoate ions has been successfully achieved using microwave irradiation. researchgate.net For example, a Ni(II) complex with 2,4-thiazolidinedione (B21345) and benzoate was synthesized under eco-friendly microwave conditions. researchgate.net This method is not only faster (4-7 minutes compared to 45 minutes conventionally) but also results in higher product yields (around 90%). journaljpri.com The general procedure involves mixing a nickel salt, such as nickel nitrate (B79036), with the ligands (e.g., 4-mercaptoaniline and sodium benzoate) in a suitable solvent like methanol (B129727) and irradiating the mixture in a microwave oven. orientjchem.org This approach has also been extended to the solvent-free synthesis of polynuclear Ni(II) complexes, highlighting its versatility. ub.edu

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis journaljpri.com

| Synthesis Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 45 min | Lower |

| Microwave-Assisted | 4-7 min | ~90% |

Solution-phase precipitation and crystallization are fundamental techniques for the isolation and purification of nickel(II) benzoate complexes. These methods rely on the principle of supersaturation, where a change in solvent composition, temperature, or pH induces the formation of a solid product from a solution.

The precipitation of nickel(II) complexes can be initiated by the addition of various ligands to an aqueous solution of a nickel(II) salt, leading to the formation of colored precipitates. wisc.edu For instance, nickel molybdate (B1676688) (β-NiMoO₄) can be prepared by precipitation from aqueous solutions of nickel nitrate and ammonium (B1175870) heptamolybdate. researchgate.net The crystallization of nickel sulfate (B86663), a common precursor, can be controlled by adjusting the temperature and adding a solvent like glacial acetic acid to induce precipitation, yielding well-defined α-type nickel sulfate hexahydrate crystals. google.com Direct crystallization methods have also been developed, such as precipitating NiSO₄·6H₂O crystals by contacting a nickel-rich organic phase with an aqueous strip solution containing sulfuric acid. google.com The subsequent crystallization process is often crucial for obtaining single crystals suitable for X-ray diffraction analysis, which provides definitive structural information.

Self-assembly is a spontaneous process in which pre-designed molecular components organize into ordered, stable, and structurally well-defined aggregates. In the context of nickel(II) chemistry, this bottom-up approach is instrumental in constructing complex polynuclear clusters and coordination polymers from simple building blocks. mdpi.com

The formation of these architectures is governed by a delicate balance of interactions, including coordination bonds between the nickel(II) ions and the ligands, as well as non-covalent forces like hydrogen bonding. researchgate.net The reaction of nickel(II) salts with multidentate ligands, often in the presence of ancillary ligands like benzoate, can lead to the spontaneous formation of high-nuclearity clusters. For example, a dodecanuclear nickel(II) cage, {Ni₁₂}, was formed through a self-assembly reaction involving NiI₂, benzoic acid, and a Schiff base chelate. mdpi.com The geometry and nuclearity of the final product are highly sensitive to subtle changes in reaction conditions, such as the nature of the counteranion, which can dictate whether a one-dimensional chain or a discrete dinuclear complex is formed. acs.org

Ligand exchange and addition reactions are fundamental strategies for modifying the coordination sphere of a nickel(II) center, thereby tuning the properties of the resulting complex. These reactions involve the substitution of one or more ligands in a pre-existing complex with new ones or the addition of new ligands to an unsaturated metal center.

Self-Assembly Processes in Polynuclear Nickel(II) Systems

Precursor Design and Ligand Engineering in Nickel(II) Benzoate Synthesis

The choice of the nickel(II) precursor is a critical starting point. Nickel(II) salts with different anions (e.g., nitrate, acetate (B1210297), chloride) can influence the reaction pathway and the final product. mdpi.combohrium.com For instance, dinuclear nickel(II) complexes have been synthesized using nickel p-nitrobenzoate and nickel p-chlorobenzoate as precursors, which are themselves prepared from NiSO₄·6H₂O and the corresponding substituted benzoic acids. dvpublication.comresearchgate.net

Ligand engineering involves the strategic modification of the ligand structure to direct the assembly of the metal complex. This can include altering the number and type of donor atoms, the flexibility of the ligand backbone, and the steric bulk of substituent groups. mdpi.com For example, the reaction of Ni(OAc)₂·4H₂O with different aroylhydrazone ligands, which vary by the position of a methoxy (B1213986) group, leads to the formation of di-, tri-, and tetranuclear clusters, demonstrating the sensitivity of the self-assembly process to subtle ligand modifications. mdpi.com The use of flexible polydentate organic ligands, often in conjunction with ancillary carboxylate ligands like benzoate, is a common strategy for building polynuclear clusters. mdpi.com The coordination ability of Schiff base ligands, for example, can be tuned by the precursors used in their synthesis, which in turn dictates the structure of the resulting nickel(II) complexes. bohrium.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Nickel dibenzoate |

| Nickel(II) benzoate |

| Nickel(II)-terephthalate |

| Dimethylformamide (DMF) |

| Nickel(II) nitrate |

| Terpyridine |

| Pyridine dicarboxylate |

| NiO (Nickel Oxide) |

| 2,4-thiazolidinedione |

| 4-mercaptoaniline |

| Sodium benzoate |

| Methanol |

| Nickel sulfate (NiSO₄) |

| Glacial acetic acid |

| Nickel sulfate hexahydrate (NiSO₄·6H₂O) |

| Sulfuric acid |

| Nickel iodide (NiI₂) |

| Benzoic acid |

| N-naphthalidene-2-amino-5-chlorobenzoic acid |

| meta-chlorobenzoato nickel(II) complex |

| Nitrato nickel(II) complex |

| Pyridine |

| Nickel p-nitrobenzoate |

| Nickel p-chlorobenzoate |

| Aroylhydrazone ligands |

| Schiff base ligands |

| β-NiMoO₄ (Nickel molybdate) |

Role of Substituted Benzoic Acid Ligands

The synthesis of nickel(II) complexes often utilizes benzoic acid and its derivatives as primary ligands. The electronic and steric properties of substituents on the aromatic ring of benzoic acid play a crucial role in directing the coordination chemistry and the resulting structure of the nickel complexes.

Research has demonstrated the synthesis of nickel(II) complexes using a variety of substituted benzoic acids, including those with electron-donating and electron-withdrawing groups. For instance, nickel(II) complexes have been successfully synthesized with ligands derived from p-aminobenzoic acid and m-chlorobenzoic acid. asianpubs.orgasianpubs.org In these cases, the ligands, often in their hydrazide form, coordinate to the Ni(II) center to form complexes that typically exhibit an octahedral coordination geometry. asianpubs.orgasianpubs.orgresearchgate.net The hydrazide moiety of these substituted benzoate ligands tends to act as a neutral bidentate chelating agent, coordinating through the carbonyl oxygen and the amino nitrogen. researchgate.net

The synthesis of nickel(II) precursors using organic acids like para-nitrobenzoic acid and para-chlorobenzoic acid has also been reported. dvpublication.com These precursors are then used in subsequent reactions to form more complex coordination compounds. dvpublication.com The use of sterically hindered ligands, such as 2,6-di-(p-fluorophenyl)benzoate, has been explored to create specific coordination environments around the metal center. researchgate.net Similarly, ligands like 2-nitrobenzoic acid have been employed in the formation of nickel(II) complexes. researchgate.net The nature of the substituent directly influences the electronic environment of the carboxylate group, which can affect the stability and reactivity of the resulting complex.

| Substituted Benzoic Acid Derivative | Resulting Ni(II) Complex Characteristics | Reference |

|---|---|---|

| p-Aminobenzoic acid hydrazide | Forms octahedral Ni(II) complexes. | asianpubs.orgasianpubs.org |

| m-Chlorobenzoic acid hydrazide | Forms octahedral Ni(II) complexes. | asianpubs.orgasianpubs.org |

| o, m, p-Methylbenzoic acid hydrazides | Reacts in a 1:3 metal:ligand molar ratio, forming octahedral geometries. | researchgate.net |

| p-Nitrobenzoic acid | Used to synthesize green nickel(II) precursors for further complex formation. | dvpublication.com |

| p-Chlorobenzoic acid | Used to synthesize nickel(II) precursors. | dvpublication.com |

| 2,6-di-(p-fluorophenyl)benzoate | Utilized as a sterically hindered ligand in Ni(II) complex synthesis. | researchgate.net |

Ancillary Ligand Influence on Coordination Geometry and Nuclearity

Ancillary ligands, which are co-ligands in addition to the primary benzoate groups, are fundamental in determining the final architecture of nickel(II) benzoate complexes. Their influence extends to both the coordination geometry around each nickel ion (e.g., octahedral, square pyramidal) and the nuclearity of the complex, which is the number of metal centers in the molecule (e.g., mononuclear, dinuclear, or polynuclear clusters). mdpi.com

The versatility of carboxylates, including benzoates, to act as both terminal and bridging ligands provides flexibility in self-assembly processes. mdpi.com This flexibility, combined with the coordinating properties of ancillary ligands, allows for the construction of a vast array of coordination clusters with diverse topologies and nuclearities. mdpi.com

A striking example of this influence is the formation of a dodecanuclear nickel cluster, {Ni12}. mdpi.comresearchgate.net This nanosized cage was synthesized through a self-assembly reaction involving NiI₂, benzoic acid, and the Schiff base chelate N-naphthalidene-2-amino-5-chlorobenzoic acid (nacbH₂). mdpi.comresearchgate.net In this {Ni12} cluster, the benzoate groups act as ancillary bridging ligands, adopting multiple coordination modes (η¹:η¹:μ, η¹:η²:μ₃, and η²:η²:μ₄) that, along with the primary Schiff base ligand, facilitate the formation of this high-nuclearity structure. mdpi.com It is noteworthy that previous work using the same Schiff base with other ancillary ligands like nitrates, pseudohalides, or other halides resulted in smaller {Ni₅} and {Ni₆} clusters, highlighting the unique role of the benzoate co-ligand in achieving the {Ni12} core. mdpi.com

In another example, the use of di-2-pyridyl ketone ((py)₂CO) as a primary ligand with benzoate as an ancillary ligand led to the formation of tetranuclear cubane-like clusters with a [Ni₄O₄] core. mdpi.com In these complexes, each nickel(II) ion possesses a distorted octahedral geometry, coordinated by the deprotonated gem-diol form of the primary ligand and a monodentate benzoate ligand. mdpi.com The presence of different ancillary ligands such as hydroxylamine, dicyanamide, nitrate, or acetate with (py)₂CO is known to produce various other tetranuclear Ni₄O₄ cubane (B1203433) compounds. mdpi.com

The nature of the ancillary ligand also affects the electronic properties and reactivity of the complex. Studies on polypyridine nickel complexes have shown that those bearing pseudohalide ancillary ligands, like benzoate, tend to undergo spontaneous disproportionation, whereas complexes with halide ligands react via comproportionation. nih.gov This difference in reactivity is attributed to the ability of halide ligands to stabilize the Ni(I) state, a pathway less favored by benzoate. nih.gov The control of nuclearity by ancillary ligands has also been systematically studied in heterometallic systems, where the choice of solvent and ancillary ligands like nitrate or chloride can direct the formation of either dinuclear [Ni-Ln]³⁺ or trinuclear [Ni-Ln-Ni]³⁺ complexes. researchgate.net

| Ancillary Ligand(s) | Primary Ligand | Resulting Nuclearity | Coordination Geometry | Reference |

|---|---|---|---|---|

| Benzoate, Hydroxide (B78521), Iodide | N-naphthalidene-2-amino-5-chlorobenzoic acid | {Ni₁₂} | Distorted Octahedral | mdpi.comresearchgate.net |

| Benzoate | Di-2-pyridyl ketone (gem-diol form) | {Ni₄} | Distorted Octahedral | mdpi.com |

| Nitrate, β-diketonates, Pseudohalides | N-naphthalidene-2-amino-5-chlorobenzoic acid | {Ni₅}, {Ni₆} | Not specified | mdpi.com |

| Polypyridine | Benzoate | Mononuclear | Not specified | nih.gov |

| Nitrate, DMF | Schiff-base ligand | {Ni₂Ln₂} | Distorted Octahedral (Ni) | acs.org |

| Chloride | Schiff-base from o-vanillin | Dinuclear {Ni-Ln} | Hexacoordinate (Ni) | researchgate.net |

Reaction Pathway Analysis and Formation Kinetics of Nickel(II) Benzoate Clusters

Understanding the reaction pathways and formation kinetics is essential for controlling the synthesis of specific nickel(II) benzoate clusters. The formation of these clusters is often a complex self-assembly process governed by multiple competing equilibria in solution.

The assembly of high-nuclearity clusters, such as the {Ni₁₂} cage, is summarized by a stoichiometric equation where nickel salts, benzoic acid, a primary ligand, and a base react in a specific molar ratio to yield the final product. mdpi.com However, the intricate network of magnetic exchange pathways in such large clusters makes a detailed theoretical modeling of their step-by-step formation challenging. mdpi.com

More detailed mechanistic insights come from studies on simpler systems. For instance, the reaction pathways of polypyridine-bound Ni(II) complexes have been elucidated through stoichiometric reactions, cyclic voltammetry, and computational studies. nih.gov These investigations revealed that Ni(II) complexes with benzoate as a ligand are unreactive towards comproportionation with a Ni(0) species. nih.gov Instead, their corresponding Ni(I) analogues react irreversibly via disproportionation to form Ni(0) and Ni(II) complexes. nih.gov Computational analysis of the reaction coordinate for related systems shows the pathway proceeds through ligand dissociation and the formation of a bridging intermediate. nih.gov

Kinetic studies on the formation of nickel(II) complexes, such as nickel(II) porphyrin, provide a methodological framework that can be applied to benzoate systems. nih.gov The kinetics of complex formation are typically studied under pseudo-first-order conditions, where the concentration of the metal ion is in large excess compared to the ligand. nih.gov The progress of the reaction is monitored over time by observing changes in the UV-Vis absorption spectrum. nih.gov By plotting the observed rate constants against the concentration of the nickel ion, the formation rate constant (k_f) can be determined. nih.gov For example, the formation rate of a nickel(II) porphyrin was found to be first-order with respect to both the nickel ion and the porphyrin ligand, with a rate constant of 3.99 × 10⁻² M⁻¹s⁻¹. nih.gov Such studies also reveal that the reactivity of the aqueous nickel ion is highly dependent on pH, as different hydrolyzed species like [Ni(H₂O)₆]²⁺ and [Ni(H₂O)₅(OH)]⁺ exhibit different reactivities. nih.gov

Mechanistic pathways have also been proposed for catalytic reactions involving nickel benzoate intermediates. In the catalytic conversion of benzaldehyde (B42025) to methyl benzoate using a nickel salt of phosphomolybdic acid, a reaction scheme was proposed involving the formation of an active metal-peroxo intermediate, followed by insertion of benzaldehyde and subsequent reaction with methanol to form the final ester product. rsc.org This illustrates how pathway analysis can map out the transformation of substrates coordinated to a nickel center. rsc.org

Advanced Structural Elucidation and Supramolecular Architecture of Nickel Ii Dibenzoate Systems

Single-Crystal X-ray Diffraction Studies on Nickel(II) Benzoate (B1203000) Complexes

In their simplest form, nickel(II) benzoate complexes can exist as mononuclear species, where a central nickel(II) ion is coordinated by benzoate ligands and often other co-ligands. The coordination geometry around the nickel center is a key determinant of the complex's properties.

A notable example is the mononuclear complex Ni(mdeaH2)22, where mdeaH2 is N-methyldiethanolamine. tandfonline.com In this centrosymmetric complex, the nickel(II) ion exhibits a distorted octahedral NiN2O4 coordination geometry. tandfonline.com The two N-methyldiethanolamine ligands coordinate in a neutral form, each providing one nitrogen and two oxygen atoms to the nickel center. tandfonline.com The two benzoate anions act as counter-ions and are not directly coordinated to the metal. tandfonline.com

Another example involves nickel(II) complexes with dithiobenzoate derivatives. researchgate.net The complex [NiII(Me-dtb)2] (where Me-dtb is 4-methyl-dithiobenzoate) features a mononuclear structure with the nickel(II) ion in a square planar coordination environment. researchgate.net

In the presence of 1-methyl-4,5-diphenylimidazole (L), a mononuclear zinc(II) benzoate complex, [Zn(O2CPh)2(L)2]·2MeOH, has been synthesized where the benzoate ion acts as a monodentate ligand, resulting in a distorted tetrahedral N2O2 coordination environment. nih.gov While this is a zinc complex, it highlights the potential for mononuclear structures with monodentate benzoate coordination.

The reaction of 3-hydroxybenzoic acid, triethanolamine (B1662121) (TEA), and Ni(NO3)2 led to the formation of Ni(C6H15NO3)2·4H2O. iucr.org In the complex cation, the Ni2+ ion is located on an inversion center and is coordinated by two tridentate TEA ligands, resulting in a slightly distorted NiN2O4 octahedron. The 3-hydroxybenzoate anions are not coordinated but act as charge-balancing counter-ions. iucr.org

| Compound | Coordination Geometry | Ni-N Bond Lengths (Å) | Ni-O Bond Lengths (Å) | Reference |

| Ni(mdeaH2)22 | Distorted Octahedral | 2.098(1) | 2.061(1), 2.075(1) | tandfonline.com |

| [NiII(Me-dtb)2] | Square Planar | - | - | researchgate.net |

| Ni(C6H15NO3)2·4H2O | Distorted Octahedral | 2.1158(13) | 2.0636(12), 2.0734(11) | iucr.org |

A prevalent and well-studied structural motif in nickel(II) carboxylate chemistry is the dinuclear paddle-wheel structure. In these complexes, two nickel(II) ions are bridged by four carboxylate ligands, typically in a syn-syn fashion.

The complex [Ni2(O2CPh)4(L)2]·2MeCN, where L is 1-methyl-4,5-diphenylimidazole, exhibits a classic dinuclear paddle-wheel structure. nih.gov Each nickel(II) ion has a square pyramidal NiNO4 chromophore. nih.gov The basal plane is formed by four oxygen atoms from the bridging benzoate ligands, and the apical position is occupied by a nitrogen atom from the imidazole (B134444) ligand. nih.gov The Ni-Ni distance is a critical parameter in these structures, influencing their magnetic properties. The Ni to apical N atom distance is 2.017(2) Å, and the Ni–O(benzoate) bond lengths range from 2.008(2) to 2.039(2) Å. nih.gov

A similar paddle-wheel arrangement was reported for [Ni2(μ2-Bz)4(HBz)2], which was formed incidentally under solvothermal conditions. fzu.cz The synthesis of a new dinuclear nickel(II) complex, [Ni2(ba)3Cl(tmen)2(H2O)], where ba is benzoate and tmen is tetramethylethylenediamine, also revealed a structure where each nickel(II) atom is six-coordinated in a distorted octahedral environment. asianpubs.org

| Compound | Ni-Ni Distance (Å) | Coordination Geometry | Apical Ligand | Reference |

| [Ni2(O2CPh)4(L)2]·2MeCN | Not specified | Square Pyramidal | 1-methyl-4,5-diphenylimidazole | nih.gov |

| [Ni2(μ2-Bz)4(HBz)2] | Not specified | Paddle-wheel | Benzoic acid | fzu.cz |

| [Ni2(ba)3Cl(tmen)2(H2O)] | Not specified | Distorted Octahedral | Water, Tetramethylethylenediamine, Chloride | asianpubs.org |

Beyond dinuclear species, nickel(II) benzoates can form larger polynuclear clusters, with the cubane (B1203433) [Ni4O4] core being a recurring theme. These structures are of significant interest due to their potential applications in molecular magnetism.

A tetranuclear complex, [Ni4{(py)2C(OH)O}4(O2CPh)4], was synthesized using di-2-pyridyl ketone and sodium benzoate. mdpi.com Structural analysis revealed a cubane-like [Ni4O4] core with S4 symmetry. mdpi.com Each nickel(II) ion is in a distorted octahedral geometry, coordinated by oxygen and nitrogen atoms from the di-2-pyridyl ketone derivative and one monodentate benzoate ligand. mdpi.com The Ni–O bond lengths are in the range of 2.005–2.166(4) Å. mdpi.com

The self-assembly reaction between NiI2, benzoic acid, and the Schiff base chelate N-naphthalidene-2-amino-5-chlorobenzoic acid (nacbH2) resulted in an unprecedented dodecanuclear cluster, [Ni12I2(OH)6(O2CPh)5(nacb)5(H2O)4(MeCN)4]I. mdpi.com This nanosized cage-like structure features twelve distorted octahedral Ni(II) ions bridged by hydroxide (B78521), iodide, benzoate, and nacb2- ligands. mdpi.com The benzoate groups in this complex exhibit diverse coordination modes, including η1:η1:μ, η1:η2:μ3, and η2:η2:μ4. mdpi.com

| Compound | Core Structure | Nuclearity | Benzoate Coordination Modes | Reference |

| [Ni4{(py)2C(OH)O}4(O2CPh)4] | Cubane-like [Ni4O4] | 4 | η1-monodentate | mdpi.com |

| [Ni12I2(OH)6(O2CPh)5(nacb)5(H2O)4(MeCN)4]I | Cage-like | 12 | η1:η1:μ, η1:η2:μ3, η2:η2:μ4 | mdpi.com |

Nickel(II) benzoate complexes can also extend into one-dimensional (1D) coordination polymers. The nature of the bridging ligands and the coordination preferences of the nickel(II) ion are crucial in directing the formation of these polymeric chains.

The complex formulated as (Ni(Bz)(H2O)2.H2O)n represents a 1D coordination polymer. fzu.cz Its structure consists of positively charged chains of [Ni(Bz)(H2O)2]n n+. fzu.cz, benzoate anions, and water solvate molecules. Within the chains, the hexacoordinated Ni(II) atoms are triply bridged by two aqua ligands and one syn-syn benzoate ligand. fzu.czcsic.es The Ni···Ni separation within the chain is 3.0671(1) Å. csic.es

Another example is the 1D coordination polymer formed by the macrocyclic [Ni(cyclam)]2+ cation and the dianion of diphenylsilanediylbis(4-benzoic acid). iucr.org In this structure, the [Ni(cyclam)]2+ units are linked by the dicarboxylate anions, with the nickel(II) ion adopting a trans-N4O2 octahedral geometry. iucr.org

A 1D coordination polymer of nickel(II) with 4'-(imidazol-1-ylmethyl)benzoate anion has also been synthesized and structurally characterized. rti.org

| Compound | Bridging Ligands | Ni(II) Coordination | Ni-Ni Separation (Å) | Reference |

| (Ni(Bz)(H2O)2.H2O)n | Benzoate, Aqua | Hexacoordinated | 3.0671(1) | fzu.czcsic.es |

| {[Ni(C26H18O4Si)(C10H24N4)]·1.5H2O}n | Diphenylsilanediylbis(4-benzoate) | Octahedral (trans-N4O2) | Not applicable | iucr.org |

| Nickel(II) with 4'-(imidazol-1-ylmethyl)benzoate | 4'-(imidazol-1-ylmethyl)benzoate | Not specified | Not specified | rti.org |

Investigation of Polynuclear Clusters and Cubane Architectures

Ligand Coordination Modes and Metal-Ligand Bonding Parameters

The versatility of the benzoate ligand, capable of adopting various coordination modes, is a cornerstone of the structural diversity observed in nickel(II) benzoate systems. Understanding these coordination modes and the associated metal-ligand bonding parameters is essential for rationalizing and predicting the structures of new complexes.

The carboxylate group of the benzoate ligand can coordinate to a metal center in several ways:

Monodentate: Only one oxygen atom of the carboxylate group binds to the nickel(II) ion. This is observed in the tetranuclear cubane complex [Ni4{(py)2C(OH)O}4(O2CPh)4], where the benzoate ligand is η1-monodentate. mdpi.com In the mononuclear zinc complex [Zn(O2CPh)2(L)2]·2MeOH, the benzoate also acts as a monodentate ligand. nih.gov

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same nickel(II) ion, forming a chelate ring. Spectroscopic data for Ni(II) 2,3- and 3,5-dimethoxybenzoates suggest that the carboxylate groups may function as bidentate chelating or bridging groups. scielo.br

Bidentate Bridging: The two oxygen atoms of the carboxylate group bind to two different nickel(II) ions, bridging them. This is the characteristic coordination mode in the dinuclear paddle-wheel structures like [Ni2(O2CPh)4(L)2]·2MeCN. nih.gov The 1D polymer (Ni(Bz)(H2O)2.H2O)n features a syn-syn bridging benzoate ligand. fzu.cz In the complex [Ni12I2(OH)6(O2CPh)5(nacb)5(H2O)4(MeCN)4]I, more complex bridging modes such as η1:η2:μ3 and η2:η2:μ4 are observed, where the benzoate ligand bridges three or four metal centers, respectively. mdpi.com

The specific coordination mode adopted by the benzoate ligand is influenced by factors such as the steric and electronic properties of other ligands in the coordination sphere, the metal-to-ligand ratio, and the reaction conditions. The flexibility in coordination allows for the construction of a wide array of supramolecular architectures with tailored properties.

Influence of Ligand Substituents on Coordination

The coordination mode of nickel(II) ions in benzoate complexes is significantly influenced by the nature and position of substituents on the benzoate ligand, as well as by the presence of other ancillary ligands. These modifications can alter the electronic properties and steric profile of the ligands, leading to diverse coordination geometries and dimensionalities of the resulting structures.

For instance, the introduction of functional groups on the phenyl ring of the benzoate ligand can lead to varied structural motifs. In the complex trans-tetra-aqua-bis-(isonicotinamide-κN)nickel(II) bis-(3-hydroxy-benzoate) tetrahydrate, the nickel(II) ion is coordinated by four water molecules in the equatorial plane and two isonicotinamide (B137802) ligands in the axial positions, forming a distorted octahedral geometry. The 3-hydroxy-benzoate acts as a counter-anion and is not directly coordinated to the metal center, but it plays a crucial role in the supramolecular assembly through hydrogen bonding. nih.gov

Similarly, in catena-poly[[diaquabis(4-formylbenzoato-κO1)nickel(II)]-μ-pyrazine-κN:N'], the 4-formylbenzoate (B8722198) anions coordinate to the Ni(II) ion in a monodentate fashion. iucr.org The nickel center is octahedrally coordinated by two formylbenzoate anions, two bridging pyrazine (B50134) ligands, and two water molecules. iucr.org The substituent's position and nature can also influence the planarity of the ligand; in the 4-formylbenzoate anion, the carboxylate group is twisted from the benzene (B151609) ring by 7.0 (6)°. iucr.org In another example involving 3-sulfobenzoate complexes, the sulfonate group's presence leads to the formation of one-dimensional polymers or discrete monomers depending on the ancillary chelating amine ligands like 1,10-phenanthroline (B135089) or 2,2'-bipyridine. rsc.org

The electronic nature of ancillary ligands also plays a critical role. A series of Ni(II) complexes with different N,N'-bis-substituted-1,4-diazepane ligands demonstrated that steric hindrance and the type of donor atom (pyridyl vs. imidazolyl) dictate the final coordination geometry, which can range from distorted octahedral to low-spin square planar. rsc.org Bulky substituents on ligands can also provide steric protection to the Ni(II) center, influencing its reactivity and photophysical properties by maintaining a specific coordination environment. acs.org

| Compound | Substituent on Benzoate | Ni(II) Coordination Geometry | Benzoate Coordination Mode | Ref |

| trans-Tetra-aqua-bis-(isonicotinamide-κN)nickel(II) bis-(3-hydroxy-benzoate) tetrahydrate | 3-hydroxy | Distorted Octahedral | Non-coordinating anion | nih.gov |

| catena-Poly[[diaquabis(4-formylbenzoato-κO1)nickel(II)]-μ-pyrazine-κN:N′] | 4-formyl | Distorted Octahedral | Monodentate | iucr.org |

| {[Ni(3-sb)(phen)(H₂O)₂]·H₂O}n (3-sb = 3-sulfobenzoate) | 3-sulfo | Octahedral | Bis-monodentate | rsc.org |

| [Ni(O₂CPh)₂(L)₂]·2MeOH (L = 1-methyl-4,5-diphenylimidazole) | None | Distorted Tetrahedral | Monodentate | nih.gov |

| [Ni₂(O₂CPh)₄(L)₂]·2MeCN | None | Square Pyramidal | Bridging Bidentate | nih.gov |

| Bis(benzoato-κ²O,O′)[bis(pyridin-2-yl-κN)amine]nickel(II) | None | cis-distorted Octahedral | Bidentate Chelating | iucr.org |

Supramolecular Interactions in Solid-State Nickel(II) Benzoate Structures

The solid-state structures of nickel(II) benzoate complexes are not merely defined by their coordination chemistry but are extensively shaped by a hierarchy of non-covalent interactions. These interactions, including hydrogen bonding and π-stacking, guide the self-assembly of the coordination complexes into well-defined supramolecular architectures.

Hydrogen Bonding Networks

Hydrogen bonding is a predominant force in the crystal engineering of nickel(II) benzoate systems, often involving coordinated water molecules, functional groups on ligands, and uncoordinated solvent molecules. These interactions can link individual complex molecules into one-, two-, or three-dimensional networks.

In the crystal structure of trans-tetra-aqua-bis-(isonicotinamide-κN)nickel(II) bis-(3-hydroxy-benzoate) tetrahydrate, an extensive three-dimensional network is formed by classical O-H⋯O and N-H⋯O hydrogen bonds. nih.gov These interactions involve the aqua ligands, the amide group of isonicotinamide, the hydroxyl and carboxylate groups of the benzoate anion, and lattice water molecules. nih.gov Similarly, complexes with 4-aminobenzoate (B8803810) feature N–H⋯O, C–H⋯O, and O–H⋯O hydrogen bonds that contribute to the formation of polymeric structures. researchgate.net

In catena-poly[[diaquabis(4-formylbenzoato-κO1)nickel(II)]-μ-pyrazine-κN:N'], intramolecular O–H⋯O hydrogen bonds are observed between the coordinated water ligands and the carboxylate oxygen atoms. iucr.org These chains are further linked by intermolecular water–water O–H⋯O hydrogen bonds, forming layers. iucr.org The self-assembly of a Ni(II)-salen derivative bearing benzoate groups is also driven by hydrogen bonding, which organizes the molecules into close-packed chains on a graphite (B72142) surface. researchgate.net The stability of these supramolecular structures is often enhanced by the cooperative nature of these hydrogen-bonding networks. rsc.orgiucr.org

Pi-Stacking and Aromatic Interactions

Aromatic interactions, particularly π-π stacking, are fundamental in stabilizing the crystal packing of nickel(II) benzoate complexes, which inherently contain multiple phenyl rings. These interactions occur between the benzoate ligands and other aromatic moieties within the structure, such as pyridyl or phenanthroline rings.

For example, in a Ni(II) complex containing both benzoate and bis(pyridin-2-yl)amine ligands, complex molecules are linked into a one-dimensional chain through π–π stacking interactions with a centroid-to-centroid distance of 3.7257 (17) Å. iucr.org In another case, π-π interactions are observed between the benzene and pyridine (B92270) rings with centroid-centroid distances of 3.455 (2) and 3.621 (2) Å. nih.gov The synthesis of nickel(II) 3-sulfobenzoate complexes with chelating amine ligands also yields structures with significant π⋯π stacking interactions that contribute to their stability and supramolecular assembly. rsc.org

Beyond parallel displaced π-stacking, other aromatic interactions like C-H⋯π interactions are also common. These weaker bonds, occurring between a C-H bond and a π-system, further consolidate the crystal packing. iucr.orgiucr.org In some phenanthroline-based Ni(II) complexes, anti-parallel π-stacking is observed and found to be energetically significant, enhanced by the coordination to the metal center. researchgate.net The interplay between π-π stacking and hydrogen bonding creates robust and intricate supramolecular frameworks. rsc.orgresearchgate.net

Intermolecular Forces Governing Crystal Packing and Self-Assembly

The final crystal structure of a nickel(II) benzoate compound is the result of a delicate balance among various intermolecular forces. The self-assembly process is a hierarchical one, where strong coordination bonds form the primary molecules, which then organize into larger structures guided by weaker, non-covalent interactions. nih.govnih.gov

Coordination-driven self-assembly, in conjunction with hydrogen bonds, π-π stacking, electrostatic forces, and van der Waals forces, can be used to construct sophisticated 2D and 3D supramolecular architectures. nih.govznaturforsch.com The choice of ligands and solvents is crucial, as they can direct the assembly towards specific outcomes. nih.gov For instance, the self-assembly of a Ni(II) macrocycle with fullerene C60 is driven by the complementarity of the components' curvature and stabilized by numerous π…π and C−H…π interactions. nih.gov

Polymorphism and Supramolecular Isomerism in Nickel(II) Benzoate Frameworks

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, and supramolecular isomerism are significant phenomena in the study of coordination compounds, including nickel(II) benzoate systems. Supramolecular isomers are compounds that have the same chemical composition, including the same ligands and metal ions in the same ratio, but differ in their crystal structures due to variations in the supramolecular assembly. acs.orgresearchgate.net

These structural variations can arise from different packing arrangements of the same fundamental building block or from the conformational flexibility of the ligands. For example, two nickel(II) coordination polymers constructed with a flexible 2-carboxyphenoxyacetate linker were found to be supramolecular isomers. researchgate.net The difference in their structures arises from the different conformations adopted by the flexible ligand during the self-assembly process. researchgate.net

The choice of solvent can be a critical factor in directing the crystallization towards a specific polymorph or supramolecular isomer. In a study on cobalt(II) coordination polymers, which provides a model for similar nickel systems, gradually increasing solvent polarity was shown to induce the precipitation of different supramolecular isomers. acs.org This indicates that interactions between the solvent and the growing crystal nucleus can strongly influence the inter-chain interactions and, consequently, the final crystal packing. acs.org

The existence of polymorphism is also observed in simpler systems. A study of nickel(II) and magnesium(II) furan-2,5-dicarboxylate (B1257723) (a benzoate analogue) revealed two structures that were not isomorphous despite having identical compositions. They contained essentially identical two-dimensional slabs, but the slabs were packed differently relative to each other, representing a form of polymorphism. core.ac.uk Similarly, quasi-isostructural polymorphs have been identified in Ni(II) complexes with mefenamato, a substituted benzoate ligand, where subtle differences in intermolecular contacts lead to distinct supramolecular assemblies. mdpi.com These findings highlight the complexity of the crystallization process and the sensitivity of the final structure to subtle energetic differences between possible packing arrangements. core.ac.ukmdpi.com

Spectroscopic Characterization Techniques and Vibrational Analysis of Nickel Ii Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

Ligand Resonance Assignment and Solution Dynamics

The study of nickel(II) benzoate (B1203000) complexes in solution using Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the ligand environment and the dynamic processes at play. Due to the paramagnetic nature of the high-spin nickel(II) ion, the NMR spectra of its complexes exhibit signals that are significantly shifted from their usual diamagnetic positions. acs.org This isotropic shift is a powerful tool for elucidating the structure and bonding within the complex.

The assignment of these shifted resonances is a critical first step. Researchers employ a combination of one- and two-dimensional NMR techniques to achieve this. researchgate.net For instance, COSY (Correlation Spectroscopy) experiments can help identify scalar-coupled protons within the benzoate ligand, allowing for a sequential assignment of the aromatic protons. acs.org Additionally, selective substitution on the ligand, such as deuteration or the introduction of substituent groups, can aid in the unambiguous assignment of specific resonances. acs.org

The analysis of proton relaxation data offers further information on the solution dynamics. The temperature dependence of longitudinal relaxation times (T1) can reveal the dominant relaxation mechanisms. acs.org In some dinuclear nickel(II) complexes, a paramagnetic Curie dipolar mechanism has been identified as the primary relaxation pathway. acs.org The study of solution dynamics is crucial as it can indicate whether the solid-state structure of the complex is retained in solution. acs.org For instance, UV-Vis studies can complement NMR data to suggest the persistence of a specific coordination geometry, such as octahedral, in solution. acs.org

The line broadening observed in the ¹H NMR spectra of paramagnetic nickel(II) complexes is another important aspect of their solution behavior. The extent of this broadening can be related to the electronic relaxation times of the nickel(II) ion. acs.org In some cases, mononuclear nickel(II) complexes exhibit extremely broad signals, making detailed analysis challenging. acs.org Conversely, the corresponding homodinuclear complexes may show sharper signals, suggesting a shortening of electronic relaxation times in the coupled system. acs.org The solvent can also play a role in the observed dynamics, with some complexes showing broadened signals that may be attributed to reversible dissociation of ligands, particularly in the presence of coordinating solvent molecules. nih.gov

Elemental Analysis (CHN) and Thermogravimetric Analysis (TGA) for Compositional and Thermal Stability Assessment

Elemental analysis (CHN) is a fundamental technique used to determine the empirical formula of a synthesized compound, providing the mass percentages of carbon, hydrogen, and nitrogen. This analysis is crucial for confirming that the isolated nickel(II) benzoate complex has the expected stoichiometry. researchgate.netresearchgate.netchemrevlett.comuobaghdad.edu.iq The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula to verify the purity and composition of the complex. mdpi.com For instance, the elemental analysis of a nickel(II) complex with mixed ligands, including benzoate, helped to establish the molecular formula and confirm the coordination of the ligands to the metal center. researchgate.net

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of nickel(II) benzoate and its derivatives. chemmethod.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. alfa-chemistry.com The resulting thermogram provides information about decomposition temperatures, the presence of solvent molecules (like water or methanol) in the crystal lattice, and the final residue. researchgate.netabo.fi

The TGA curve of a nickel(II) benzoate-containing complex typically shows distinct steps corresponding to the loss of different components. For example, an initial weight loss at lower temperatures (below 100-150 °C) often corresponds to the removal of lattice or coordinated water molecules. alfa-chemistry.com Subsequent, higher-temperature decomposition stages relate to the breakdown of the organic ligands. researchgate.net The final residue at the end of the analysis is typically nickel oxide, which can be confirmed by the final mass percentage. researchgate.net The thermal decomposition profile, including the onset temperature of decomposition, provides a measure of the complex's thermal stability. alfa-chemistry.com In some specialized TGA setups, it is also possible to determine the Curie temperature of ferromagnetic materials like nickel, which is the temperature at which they lose their permanent magnetic properties. tainstruments.comcore.ac.uk

Table 1: Representative Elemental Analysis Data for a Nickel(II) Complex

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 58.21 | 58.30 |

| Hydrogen (H) | 3.86 | 3.99 |

| Nitrogen (N) | 10.72 | 10.59 |

Note: Data is representative for a Ni(II) complex containing nitrogen in a co-ligand. nih.gov

Table 2: Representative Thermogravimetric Analysis (TGA) Data for a Metal Complex

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment |

| 1 | 25-150 | ~5 | Loss of lattice water |

| 2 | 150-340 | ~30 | Decomposition of organic ligand part 1 |

| 3 | 340-500 | ~45 | Decomposition of organic ligand part 2 |

| Residue | >500 | ~20 | Metal Oxide |

Note: This table presents a generalized decomposition pattern. The specific temperatures and mass losses will vary depending on the exact composition and structure of the nickel(II) benzoate complex. alfa-chemistry.comresearchgate.net

Computational and Theoretical Chemistry Studies of Nickel Ii Dibenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying transition metal complexes due to its favorable balance of accuracy and computational cost. ajol.info It is used to model a wide range of properties, from geometric structures to electronic and magnetic behavior.

In one study of a dinuclear nickel(II) paddle-wheel complex with four bridging benzoate (B1203000) groups, the Ni-O bond lengths were found to range from 2.008(2) to 2.039(2) Å, and the Ni···Ni distance was 2.734(1) Å. nih.gov The coordination geometry around the nickel ion, often a distorted octahedron or square pyramid, is also a key output of these calculations. mdpi.comnih.gov The results from DFT optimizations are frequently compared with experimental data from X-ray crystallography to validate the chosen theoretical method and basis set. uctm.eduresearchgate.net

The electronic structure of the complex is elucidated alongside the geometry. DFT provides information on the distribution of electron density and the nature of the molecular orbitals, which are fundamental to understanding the compound's chemical behavior. acs.org

Table 1: Selected Theoretical Bond Lengths for a Dinuclear Nickel(II) Benzoate Complex Note: Data is based on a representative paddle-wheel structure from literature. nih.gov

| Bond | Calculated Bond Length (Å) |

|---|---|

| Ni–O (benzoate) | 2.008 - 2.039 |

| Ni–N (apical ligand) | 2.017 |

| Ni···Ni | 2.734 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. numberanalytics.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical insights. wpmucdn.com The HOMO, as the orbital with the highest energy containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant descriptor of molecular stability and reactivity. ajol.info A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. ajol.info For nickel(II) complexes, DFT calculations are used to determine the energies of these orbitals and map their spatial distribution, identifying which atoms or parts of the ligand and metal center contribute most to these frontier orbitals. researchgate.net This information helps predict how the molecule will interact with other chemical species. sapub.org

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. ua.es An MEP map displays the electrostatic potential on the surface of a molecule, typically the electron density surface. researchgate.net Different colors are used to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. ua.es Green and yellow areas represent regions of neutral or near-neutral potential. ua.es

For nickel(II) dibenzoate, an MEP map would likely show negative potential around the oxygen atoms of the carboxylate groups, highlighting them as sites for interaction with electrophiles or for coordinating to the metal center. ua.esresearchgate.net The regions around the nickel ion and hydrogen atoms on the phenyl rings would likely show positive potential. ua.es This analysis provides a clear, visual guide to the charge distribution and reactive behavior of the complex. schrodinger.com

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a calculation into localized one-center (lone pair) and two-center (bond) units that correspond to the familiar Lewis structure picture. uni-muenchen.de This method provides detailed insights into the bonding interactions within a molecule, particularly the donor-acceptor charge transfer interactions. researchgate.net

For nickel(II) dibenzoate, NBO analysis is used to characterize the metal-ligand bonds, specifically the Ni-O bonds with the benzoate ligands. The analysis reveals the hybridization of the nickel and oxygen orbitals involved in bonding and quantifies the extent of electron density donation from the ligand's lone pair orbitals (donor) to the unoccupied orbitals of the nickel ion (acceptor). researchgate.netscienceasia.org For example, an NBO analysis on a bis(guanidoacetate)nickel(II) complex indicated that the Ni-O bond was formed from the interaction of a sp2.04d1.04 hybrid orbital on the nickel ion and a sp1.8 hybrid orbital on the oxygen atom. scienceasia.org This type of analysis helps to clarify the covalent versus ionic character of the metal-ligand bonds and the stabilization energy associated with these interactions. researchgate.netscienceasia.org

Electrostatic Potential (MEP) Mapping

Ab Initio and Post-Hartree-Fock Methods for Electronic Properties

While DFT is widely used, ab initio and post-Hartree-Fock methods represent a different hierarchy of quantum chemical calculations that can offer higher accuracy for electronic properties, albeit at a greater computational expense. wikipedia.org The foundational ab initio method is the Hartree-Fock (HF) approximation, which calculates the wavefunction as a single Slater determinant but neglects the full effects of electron correlation. catalysis.blog

Post-Hartree-Fock methods are explicitly designed to improve upon the HF method by incorporating electron correlation. wikipedia.org These methods include:

Configuration Interaction (CI): This method improves the ground state description by including wavefunctions from excited electronic states. catalysis.blog

Møller-Plesset Perturbation Theory (MPn): This approach adds correlation energy through perturbation theory, with MP2 being a common level. catalysis.blog

Coupled Cluster (CC): Regarded as one of the most accurate methods, it systematically includes electron correlation effects and is often used as a benchmark for other methods. catalysis.blog

For transition metal complexes like nickel(II) dibenzoate, these methods can provide very accurate calculations of electronic energies and properties. researchgate.net However, their high computational demand often limits their application to smaller model systems. They are particularly valuable for calibrating results from more computationally efficient methods like DFT or for studying systems where DFT may be less reliable. mdpi.comrsc.org

Theoretical Modeling of Magnetic Properties

Nickel(II) (d⁸) complexes can exhibit interesting magnetic properties, and theoretical modeling is crucial for interpreting experimental magnetic susceptibility data. The magnetic behavior of polynuclear complexes, where multiple nickel ions are present, is governed by the magnetic exchange interaction (J) between the metal centers, which can be ferromagnetic (parallel spin alignment) or antiferromagnetic (antiparallel spin alignment). nih.govresearchgate.net

DFT calculations are widely used to predict the sign and magnitude of the exchange coupling constant, J. nih.govresearchgate.net For instance, studies on tetranuclear Ni₄O₄ cubane (B1203433) complexes have shown a clear correlation between the Ni–O–Ni bond angle and the nature of the magnetic exchange. mdpi.com Theoretical models can help rationalize why one complex exhibits ferromagnetic coupling while a structurally similar one is antiferromagnetic. nih.govresearchgate.net

For a more accurate description of magnetic properties, especially the zero-field splitting (zfs) that arises from spin-orbit coupling in individual metal ions, more advanced methods are often required. mdpi.com The Complete Active Space Self-Consistent Field (CASSCF) method, often followed by N-Electron Valence-State Perturbation Theory (NEVPT2), provides a robust framework for calculating both the exchange coupling and the zfs parameters (D and E). mdpi.comresearchgate.net These theoretical results are then used to fit experimental magnetic data, leading to a comprehensive understanding of the magnetic anisotropy and behavior of the nickel(II) complex. mdpi.comfrontiersin.org

Table 2: Representative Theoretical Magnetic Parameters for Nickel(II) Complexes Note: Data is based on representative dinuclear and tetranuclear complexes from literature. mdpi.comfrontiersin.org

| Complex Type | Method | Parameter | Calculated Value (cm⁻¹) |

|---|---|---|---|

| Dinuclear Ni(II) | DFT/PHI Fit | J (exchange coupling) | -27.4 |

| Dinuclear Ni(II) | PHI Fit | D (axial zfs) | 28.4 |

| Tetranuclear Ni(II) Cubane | DFT | J (ferromagnetic) | Positive values |

Exchange Coupling Constant (J) Determination

The exchange coupling constant (J) quantifies the magnetic interaction between paramagnetic centers in a polynuclear complex. For nickel(II) complexes, computational methods, particularly Density Functional Theory (DFT), are instrumental in determining this parameter.

A widely used method is the broken-symmetry (BS) approach within the DFT framework (BS-DFT). mdpi.com This method is effective for calculating J values in polynuclear systems. researchgate.net For instance, in a study of a tetranuclear cubane-like nickel(II) complex containing benzoate ligands, [Ni₄{(py)₂C(OH)O}₄(O₂CPh)₄], the magnetic exchange-coupling constants were determined using the BS-DFT approach. mdpi.com To make the calculations more manageable, the system was simplified by replacing two of the paramagnetic Ni(II) ions with diamagnetic Zn(II) ions for each magnetic pathway being studied. mdpi.comresearchgate.net This strategy preserves the essential electronic features of the magnetic core while reducing computational complexity. researchgate.net A polarizable continuum model (PCM) can also be introduced to account for solvent effects and reduce delocalization errors common in DFT calculations. mdpi.comresearchgate.net

Theoretical calculations on this nickel-benzoate cubane complex identified two distinct exchange pathways, resulting in two different coupling constants, J₁ and J₂. The calculated values were then compared with those derived from fitting experimental magnetic data, showing a strong correlation. mdpi.comresearchgate.net The choice of the DFT functional is crucial, with various functionals like B3LYP, PBE0, and range-separated functionals such as CAM-B3LYP being employed to achieve results that best match experimental observations. rsc.orgsemanticscholar.org

Table 1: Comparison of Experimental and DFT-Calculated Exchange Coupling Constants (J) for a [Ni₄O₄] Benzoate Complex

| Parameter | Experimental Value (cm⁻¹) | DFT-Calculated Value (cm⁻¹) |

| J₁ | +12.4 | +12.2 |

| J₂ | +3.1 | +5.3 |

Data sourced from a study on a tetranuclear nickel(II) complex with benzoate ligands. mdpi.com

Zero-Field Splitting (D, E/D) Parameter Calculation

Zero-field splitting (ZFS) describes the lifting of degeneracy of spin states in the absence of an external magnetic field and is a critical parameter for understanding the magnetic anisotropy of a molecule. aip.orgnih.gov It is defined by the axial (D) and rhombic (E) parameters. aip.org For S=1 systems like octahedral nickel(II), ZFS splits the three microstates even with no applied magnetic field. mdpi.com

High-level ab initio methods are often required for accurate ZFS calculations. nih.gov Techniques such as Complete Active Space Self-Consistent Field (CASSCF) and N-Electron Valence State Perturbation Theory (NEVPT2) are considered reliable for this purpose. mdpi.comnih.gov These methods provide accurate energies of nearby excited states and the ZFS tensor for mononuclear transition metal complexes. mdpi.com DFT methods can also be used, but the results are often highly dependent on the chosen functional and may not be as reliable as multiconfigurational wavefunction calculations. aip.orgnih.gov

In the computational study of the [Ni₄{(py)₂C(OH)O}₄(O₂CPh)₄] benzoate complex, ZFS parameters were estimated using CASSCF/NEVPT2 calculations. mdpi.comresearchgate.net The calculations were performed on simplified models, such as MZn₃ models where three Ni(II) ions are replaced by diamagnetic Zn(II) ions, to isolate the properties of a single nickel center within the cluster's geometry. mdpi.com The results from these high-level computations revealed significant ZFS, which was essential for accurately interpreting the experimental magnetic data. mdpi.com The calculated D values showed high rhombicity (E/D ratio), consistent with the distorted coordination geometry around the nickel ions. mdpi.com

Table 2: Theoretical ZFS Parameters for Nickel(II) Complexes from Different Computational Methods

| Complex Type | Method | Calculated D (cm⁻¹) | Reference |

| Trigonal Prismatic Ni(II) | CASSCF/NEVPT2 | +33.6 to +47.7 | nih.gov |

| Octahedral Ni(II) | DFT | Positive D indicated | mdpi.comresearchgate.net |

| [Ni₄O₄] Benzoate Cluster | CASSCF/NEVPT2 | +10 to +12 (from fit) | mdpi.comresearchgate.net |

This table presents representative data showing the range and type of results obtained from ZFS calculations.

Correlation with Experimental Magnetic Data

A primary goal of theoretical calculations on magnetic molecules is to establish a strong correlation with experimental results, thereby validating the computational model and providing predictive power. researchgate.net For nickel(II) dibenzoate and related complexes, this involves comparing the calculated exchange coupling constants (J) and ZFS parameters (D, E/D) with values obtained from fitting temperature- and field-dependent magnetic susceptibility measurements. mdpi.commdpi.com

In the case of the tetranuclear nickel(II)-benzoate cubane complex, the analysis of experimental magnetic data confirmed ferromagnetic interactions among the four nickel ions, leading to an S=4 ground state. mdpi.com A model incorporating two distinct J values and the ZFS parameter D was used to simultaneously fit the experimental magnetic susceptibility (χMT) and magnetization (M) data. mdpi.comresearchgate.net The best-fit parameters obtained from this procedure showed a remarkable agreement with the J₁, J₂, and D values derived independently from BS-DFT and CASSCF/NEVPT2 calculations. mdpi.com

This strong correlation validates the computational approach and confirms that the magnetic behavior is governed by ferromagnetic coupling between the nickel centers, modulated by significant single-ion anisotropy (ZFS). mdpi.com Such magneto-structural correlations, where the magnetic parameters (J and D) are linked to specific geometric features like the Ni-O-Ni bond angle, are well-established for Ni₄O₄ compounds and are strongly supported by these combined experimental and theoretical studies. mdpi.comresearchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is also a vital tool for elucidating complex reaction mechanisms at the molecular level. smu.edu While specific studies on the formation mechanism of simple nickel dibenzoate are not prevalent, research on related nickel complexes provides insight into potential pathways.

A relevant study investigated the oxygen-dependent aliphatic carbon-carbon bond cleavage in a mononuclear nickel(II) enolate complex, which ultimately yields benzoate as a product. nih.gov Computational studies on the reaction of the enolate anion with O₂ supported a hydroperoxide mechanism. The proposed first step is a redox process that forms 1,3-diphenylpropanetrione (B1361502) and a hydroperoxide anion (HOO⁻). nih.gov Subsequent computational and experimental work indicated that the reaction between the trione (B1666649) intermediate and HOO⁻ leads to oxidative C-C bond cleavage, producing benzoic acid and benzoate. nih.gov When this reaction was carried out in the presence of a nickel(II) complex, the product distribution matched that observed from the initial nickel enolate complex, lending strong support to the proposed trione/HOO⁻ pathway. nih.gov

Such mechanistic investigations, which map out stationary points like transition states and intermediates on a potential energy surface, are crucial for understanding how reactants are converted to products, the roles of catalysts like nickel, and the factors controlling reaction rates and selectivity. smu.eduresearchgate.net

Applications in Advanced Chemical Systems and Materials Science

Catalysis and Reaction Mechanism Development

Nickel(II) complexes, including those with benzoate (B1203000) ligands, have demonstrated significant potential as catalysts in the synthesis of polymers. While not as extensively studied as other transition metals for certain polymerization reactions, research has highlighted their unique catalytic activities and mechanisms in processes like ring-opening polymerization (ROP) and the polymerization of cyclic olefins.

The ring-opening polymerization (ROP) of lactide is a primary method for producing polylactic acid (PLA), a biodegradable polymer with extensive applications. mdpi.comresearchgate.net Nickel(II) carboxylate complexes have been investigated as catalysts for this reaction. mdpi.comresearchgate.net Studies on nickel(II) complexes with various carboxylate and N-donor ligands, which are structurally analogous to nickel dibenzoate systems, have shown their capability to catalyze the ROP of rac-lactide both in bulk and in solution. mdpi.comresearchgate.net

The choice of ligands, such as the carboxylate group, plays a critical role in the reactivity of these catalytic metal complexes. mdpi.comresearchgate.net For instance, research on nickel(II) complexes with N,N'-dibenzylethylenediamine (DBED) and different carboxylate ligands demonstrated their effectiveness in lactide polymerization. mdpi.com These complexes can initiate polymerization with or without a co-initiator like benzyl (B1604629) alcohol. mdpi.comresearchgate.net The catalytic activity is influenced by the structure of the complex, its nuclearity, and the rigidity of the metal core. mdpi.comresearchgate.net While some nickel complexes show poor solubility, hindering homogeneous polymerization, others have been successfully employed in solution. mdpi.com Bimetallic systems, such as those combining Ni(II) and Sm(III), have also been synthesized and used to catalyze the bulk ROP of L-lactide, indicating that the presence of a second metal can influence the polymer's molecular weight and the controllability of the polymerization process. rsc.org

Nickel complexes are effective catalysts for the vinyl addition polymerization of norbornene, producing high molecular weight polynorbornene (PNB). researchgate.net While nickel dibenzoate itself is not the most commonly cited catalyst, related nickel aminobenzoate complexes have shown high catalytic activity when activated with a co-catalyst like methylaluminoxane (B55162) (MAO). researchgate.netacs.org

For example, a dinuclear nickel(II) complex derived from 2-(diphenylamino)benzoic acid was synthesized. acs.org This initial complex was inactive for norbornene polymerization. However, upon reaction with tris(pentafluorophenyl)borane, B(C₆F₅)₃, a nitrogen-coordinating monomeric complex was formed that exhibited high activity, reaching 3.6 × 10⁶ g of PNB per mole of Ni per hour. acs.org This highlights the importance of catalyst activation and modification of the ligand environment to achieve catalytic performance. Other studies on nickel complexes with phosphino-phenolate or 2-(diarylphosphino)-N-phenylbenzenamine ligands, activated with MAO or B(C₆F₅)₃, have also reported high activities for norbornene polymerization. rsc.orgmdpi.com These systems can produce high molecular weight PNB and can also facilitate the copolymerization of norbornene with polar monomers. mdpi.com

| Catalyst System | Co-catalyst | Activity (g PNB (mol Ni)⁻¹ h⁻¹) | Polymer Molecular Weight (Mₙ, g/mol) | Reference |

|---|---|---|---|---|

| (2-diphenylamino)benzoate-κ²N,Onickel(II) | B(C₆F₅)₃ | 3.6 × 10⁶ | - | acs.org |

| 2-(diarylphosphino)-N-phenylbenzenamine Nickel Complex | MAO | up to 3.6 × 10⁶ | up to 27.4 × 10⁵ | mdpi.com |

| Phosphino-phenolate Nickel Complex | B(C₆F₅)₃ | - | >10⁶ | rsc.org |

| methallyl Nickel(II) complexes of 2-(diphenylamino)benzoate | MAO | up to 5.82 × 10⁷ | - | researchgate.net |

The mechanism of polymerization initiation by nickel complexes is intricate and depends on the specific catalytic system and monomer.

For the Ring-Opening Polymerization (ROP) of lactide , density functional theory (DFT) studies suggest a coordination-insertion mechanism. mdpi.comresearchgate.net In systems without an alcohol initiator, a secondary amine ligand (like DBED) can dissociate from the nickel's coordination sphere and act as the true initiator. mdpi.comresearchgate.net The carboxylate ligands, such as benzoate, play a crucial role by acting as proton carriers from the initiator molecule, which significantly influences the catalyst's reactivity. mdpi.comresearchgate.net The polymerization proceeds through the formation of an active metal complex with the initiator, followed by its insertion into the lactide structure, leading to the opening of the ring. mdpi.com Subsequent growth of the polymer chain involves the binding of another lactide molecule to the metal ion and ring-opening via the coordination-insertion mechanism, with the terminal alkoxide group, coordinated to the nickel(II) ion, acting as the initiating group. mdpi.com

In nickel-catalyzed chain-growth polymerization , such as that of substituted thiophenes, a "catalyst-transfer polycondensation" mechanism has been proposed. researchgate.net This process involves the coupling of a monomer with the growing polymer chain via the nickel catalyst. The catalyst then transfers intramolecularly to the terminal carbon-bromine bond of the elongated molecule, preparing it for the next monomer addition. researchgate.net

For ethylene copolymerization , mechanistic studies of Ni(II) phosphinephenolate catalysts reveal that the pathway for incorporating monomers is determined by key steps like the cis/trans isomerization of an alkyl-olefin intermediate. nih.gov The electronic and steric properties of the ligands surrounding the nickel center are crucial in modulating the competition between different incorporation pathways. nih.gov